N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitro group can be introduced via nitration reactions, and the benzyl group can be added through benzylation reactions. The final step involves the formation of the imino and chlorobenzamide groups through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the indole core can interact with aromatic residues in proteins, affecting their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
1-benzyl-1H-indole-2,3-dione: A compound with structural similarities but different functional groups.
5-nitroindole: Shares the nitro group and indole core but lacks the benzyl and chlorobenzamide groups.
Uniqueness
N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl, nitro, and chlorobenzamide groups allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H15ClN4O4 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxy-5-nitroindol-3-yl)imino-2-chlorobenzamide |
InChI |
InChI=1S/C22H15ClN4O4/c23-18-9-5-4-8-16(18)21(28)25-24-20-17-12-15(27(30)31)10-11-19(17)26(22(20)29)13-14-6-2-1-3-7-14/h1-12,29H,13H2 |
InChI Key |
DEHNWYFDCJKNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)N=NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.